4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride
Description
4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride (C₇H₅Cl₂FO₂S) is a substituted aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 4, 2, and 6, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonic esters, and other derivatives used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKADGPJZOXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-6-methylbenzene. One common method includes the reaction of 4-chloro-2-fluoro-6-methylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters are formed.
Oxidation/Reduction Products: These reactions yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 243.09 g/mol. It is used in scientific research for chemistry, biology, medicine, and industry.
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is utilized in scientific research across various disciplines:
- Chemistry It serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
- Biology It is used for modifying biomolecules to study biological processes and create diagnostic tools.
- Medicine It is involved in synthesizing active pharmaceutical ingredients (APIs) and drug development.
- Industry It is employed to produce specialty chemicals and materials with specific properties.
Chemical Reactions
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride undergoes several types of chemical reactions:
- Substitution Reactions It participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles like amines, alcohols, or thiols. The major products include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.
- Oxidation and Reduction It can undergo oxidation and reduction reactions under specific conditions, although less common. Specific oxidizing or reducing agents are used depending on the desired transformation.
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride has biological activities, particularly in medicinal chemistry, due to its potential antimicrobial, anticancer, and enzyme inhibition properties.
- Antimicrobial Activity Derivatives of the compound demonstrate antimicrobial effects against several bacterial strains and can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| E. coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
- Anticancer Research The compound induces apoptosis through both p53-dependent and independent pathways and has been tested on multiple cancer cell lines. It shows potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride can be contrasted with related compounds, as detailed below:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparative Insights
Reactivity of Sulfonyl Chloride vs. Other Functional Groups The sulfonyl chloride group (-SO₂Cl) in the target compound exhibits higher reactivity in nucleophilic substitution compared to sulfonyl fluorides (e.g., AEBSF) or benzoyl chlorides . The nitro-substituted sulfonyl chloride (C₁₂H₇Cl₂NO₅S) is more electrophilic due to the strong electron-withdrawing nitro group, enabling faster reactions with nucleophiles than the target compound’s chloro/fluoro substituents.
Fluorine’s inductive effect (-I) deactivates the aromatic ring, reducing electrophilic substitution rates compared to compounds lacking fluorine (e.g., AEBSF) .
Applications
- Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides for drug development, whereas sulfonyl fluorides (e.g., AEBSF) are preferred in biochemical assays due to their hydrolytic stability .
- Nitro-substituted sulfonyl chlorides are utilized in explosives detection (as in ’s electrochemical sensors for nitroaromatics), whereas the target compound’s methyl group may tailor it for hydrophobic environments.

Safety and Handling
- Sulfonyl chlorides (target compound, ) and benzoyl chlorides require stringent safety protocols (e.g., corrosion-resistant equipment) due to their reactivity and corrosivity, unlike sulfonamides or carboxylic acids .
Research Findings
- Synthetic Utility: The target compound’s balanced electronic profile (Cl/F substituents) enables selective functionalization in multi-step syntheses, as seen in analogues like 4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride .
- Stability : Sulfonyl fluorides (e.g., AEBSF) exhibit greater hydrolytic stability than sulfonyl chlorides, making them unsuitable for rapid derivatization but ideal for long-term biochemical applications.
Biological Activity
4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of chloro, fluoro, and methyl groups, enhances its reactivity and potential applications in drug development and biological research.
The molecular formula of this compound is . The sulfonyl chloride functional group makes this compound highly electrophilic, allowing it to readily participate in nucleophilic substitution reactions.
The primary mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form sulfonamide derivatives. This property is exploited in various biological applications, including enzyme inhibition and the modification of biomolecules.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. In vitro studies indicated that certain derivatives could inhibit biofilm formation by these bacteria by up to 90% at specific concentrations (2 × MIC and 4 × MIC) .
Anticancer Activity
The compound's derivatives have also been evaluated for anticancer activity. In studies involving various cancer cell lines, such as HeLa and SKOV-3, some derivatives exhibited IC50 values below 10 µg/mL, indicating potent cytotoxic effects . The structure-activity relationship suggests that the presence of halogen substituents enhances their anticancer efficacy.
Insecticidal Activity
Furthermore, this compound has demonstrated biological activity against pests such as the two-spotted spider mite and brown planthopper. This indicates its potential utility in agricultural applications as an insecticide .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several sulfonamide derivatives were synthesized from this compound. The most active compounds showed significant inhibition of biofilm formation on medical devices, suggesting their potential use as antibacterial coatings .
Case Study 2: Anticancer Evaluation
Another study focused on evaluating the anticancer properties of synthesized derivatives against multiple cancer cell lines. The findings revealed that compounds with specific substituents displayed enhanced potency, with IC50 values indicating strong cytotoxicity against cancer cells .
Summary of Research Findings
| Biological Activity | Efficacy | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | High | <10 µg/mL | Effective against Staphylococcus strains |
| Anticancer | Moderate to High | <10 µg/mL | Active on HeLa and SKOV-3 cells |
| Insecticidal | Effective | Not specified | Active against two-spotted spider mite |
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride?
Methodological Answer: The synthesis typically involves halogenation and sulfonation steps. A common approach starts with a substituted toluene derivative (e.g., 2-fluoro-6-methyltoluene), followed by chlorosulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction is quenched with ice-water, and the sulfonyl chloride intermediate is purified via recrystallization or column chromatography. Key parameters include:
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer: A combination of analytical techniques is used:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorine and chlorine coupling patterns). For example, F NMR peaks near -110 ppm confirm fluorine presence .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H] and fragmentation patterns .
- Elemental analysis : Validates C, H, Cl, F, and S content within ±0.4% deviation .
- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water mobile phase .
Q. What are the stability and recommended storage conditions?
Methodological Answer: The compound is moisture-sensitive and hydrolyzes readily. Storage guidelines include:
- Temperature : -20°C in sealed, argon-purged vials .
- Desiccants : Use molecular sieves (3Å) to prevent hydrolysis .
- Handling : Conduct reactions under anhydrous conditions (e.g., Schlenk line) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Methodological Answer: Optimization involves:
- Reaction monitoring : Use in-situ FTIR to track sulfonyl chloride formation (disappearance of S=O stretch at 1370 cm) .
- Catalyst screening : Lewis acids (e.g., AlCl) may enhance chlorosulfonation efficiency .
- Solvent optimization : Replace chlorinated solvents with ionic liquids to improve sustainability and yield .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer: Conflicting data (e.g., unexpected NMR shifts) may arise from impurities or tautomerism. Solutions include:
Q. What are its reactivity profiles in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl chloride group reacts with amines, alcohols, and thiols. Key considerations:
- Amine reactions : Primary amines (e.g., aniline) require mild bases (e.g., NaHCO) to form sulfonamides. Secondary amines may need stronger bases (e.g., KCO) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk decomposition; THF is a safer alternative .
- Competitive hydrolysis : Minimize water content to avoid byproduct formation .
Q. What are its applications in multi-step syntheses of bioactive molecules?
Methodological Answer: The compound serves as a precursor for sulfonamide-containing drugs. For example:
Q. What safety protocols are critical during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

